![molecular formula C28H23F3N2O5S2 B11598550 9-(3,4-dimethoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11598550.png)
9-(3,4-dimethoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-(3,4-dimethoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione is a complex organic molecule characterized by its unique pentacyclic structure. This compound features a combination of aromatic rings, sulfur atoms, and nitrogen atoms, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the dimethoxyphenyl and trifluoromethylphenyl groups. Key steps may include:
Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions involving suitable precursors.
Substitution Reactions: Introduction of the dimethoxyphenyl and trifluoromethylphenyl groups via electrophilic aromatic substitution.
Oxidation and Reduction: Adjusting the oxidation states of specific atoms to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementation of continuous flow reactors to improve efficiency and safety.
Purification: Advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
化学反応の分析
Types of Reactions
9-(3,4-dimethoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione: can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of certain groups to lower oxidation states.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding complex organic reactions and the behavior of multi-functionalized molecules.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. It may be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s structural features might be exploited to design drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
作用機序
The mechanism by which 9-(3,4-dimethoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
類似化合物との比較
Similar Compounds
- 9-(3,4-dimethoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-dione
- 9-(3,4-dimethoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-tetraone
Uniqueness
The uniqueness of 9-(3,4-dimethoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione lies in its specific combination of functional groups and pentacyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C28H23F3N2O5S2 |
|---|---|
分子量 |
588.6 g/mol |
IUPAC名 |
9-(3,4-dimethoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C28H23F3N2O5S2/c1-37-16-7-6-11(8-17(16)38-2)18-19-14-10-15(22(19)39-24-23(18)40-27(36)32-24)21-20(14)25(34)33(26(21)35)13-5-3-4-12(9-13)28(29,30)31/h3-9,14-15,18-22H,10H2,1-2H3,(H,32,36) |
InChIキー |
ZRHNDXUCRVWZDY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=CC(=C7)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11598469.png)
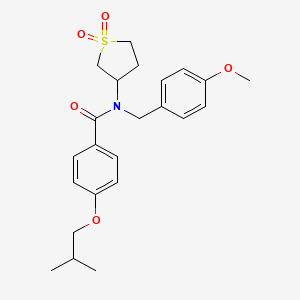
![(2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598487.png)
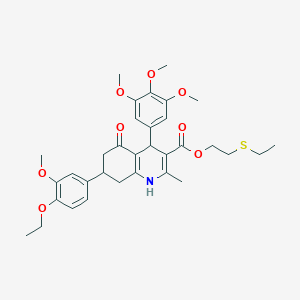
![N-[(4E)-6-bromo-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline](/img/structure/B11598499.png)
![3,3'-[(5-bromo-2-fluorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11598501.png)
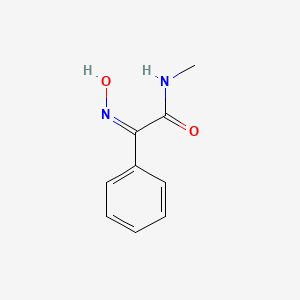
![2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598515.png)
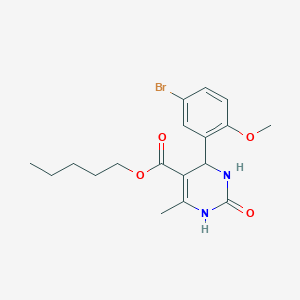
![ethyl (4Z)-1-cyclohexyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598526.png)
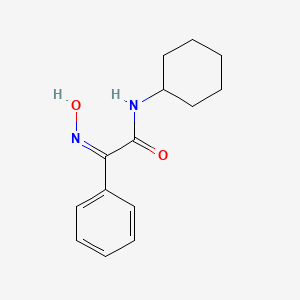
![N-(4-bromophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide](/img/structure/B11598531.png)
![N-[[(4-Ethoxyphenyl)amino]carbonyl]-4-methylbenzenesulfonamide](/img/structure/B11598537.png)

